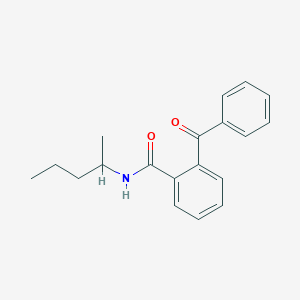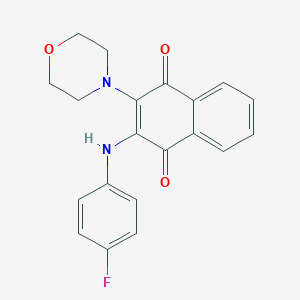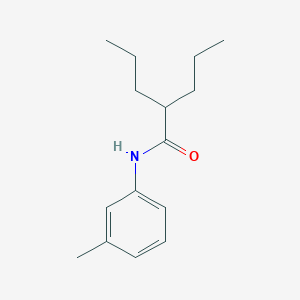
2-benzoyl-N-(1-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-(1-methylbutyl)benzamide, also known as BB-1, is a benzamide derivative that has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of 2-benzoyl-N-(1-methylbutyl)benzamide, which could lead to the development of more targeted therapies.
2. Developing Derivatives: Derivatives of 2-benzoyl-N-(1-methylbutyl)benzamide could be developed to improve its solubility and increase its potency.
3. Investigating Other Biological Effects: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit a range of biological effects. Further research is needed to investigate other potential applications, such as in metabolic diseases and cardiovascular diseases.
In conclusion, 2-benzoyl-N-(1-methylbutyl)benzamide is a valuable tool for investigating various biological processes. Its wide range of biochemical and physiological effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate other potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzoyl-N-(1-methylbutyl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: The synthesis method for 2-benzoyl-N-(1-methylbutyl)benzamide yields high purity of the compound, making it suitable for use in lab experiments.
2. Wide Range of Biological Effects: 2-benzoyl-N-(1-methylbutyl)benzamide exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Some of the limitations include:
1. Limited Solubility: 2-benzoyl-N-(1-methylbutyl)benzamide has limited solubility in water, which can make it difficult to use in aqueous-based experiments.
2. Limited Information: The mechanism of action of 2-benzoyl-N-(1-methylbutyl)benzamide is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-benzoyl-N-(1-methylbutyl)benzamide. Some of these include:
1. Investigating the
Méthodes De Synthèse
The synthesis of 2-benzoyl-N-(1-methylbutyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride and 1-methylbutylamine in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-benzoyl-N-(1-methylbutyl)benzamide has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the research areas where 2-benzoyl-N-(1-methylbutyl)benzamide has been used include:
1. Cancer Research: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has been studied for its potential use in cancer therapy.
2. Neurodegenerative Diseases: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 2-benzoyl-N-(1-methylbutyl)benzamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C19H21NO2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-benzoyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C19H21NO2/c1-3-9-14(2)20-19(22)17-13-8-7-12-16(17)18(21)15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,20,22) |
Clé InChI |
MGQKBHBGFZNBKG-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)

![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

methylphosphonate](/img/structure/B290299.png)
